Tazemetostat hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRICAQPWZSJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027715 | |
| Record name | Tazemetostat hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467052-75-0 | |
| Record name | Tazemetostat hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Elucidation of Tazemetostat Hydrobromide Action
Direct Enzymatic Inhibition of EZH2 by Tazemetostat (B611178) Hydrobromide
Tazemetostat directly targets the catalytic activity of EZH2, the functional enzymatic component of the Polycomb Repressive Complex 2 (PRC2). researchgate.net This complex is instrumental in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a modification that leads to transcriptional repression. nih.govnih.gov By inhibiting EZH2, tazemetostat effectively reduces levels of H3K27 methylation, leading to the reactivation of silenced genes, including tumor suppressors. nih.govnih.gov
The inhibitory action of tazemetostat on EZH2 is achieved through a competitive mechanism with the S-Adenosylmethionine (SAM) cofactor. nih.govnih.gov SAM is the universal methyl donor utilized by histone methyltransferases, including EZH2, to catalyze the transfer of a methyl group to their histone substrates. nih.gov Tazemetostat is designed to bind to the SAM-binding pocket of EZH2, thereby preventing SAM from associating with the enzyme and halting the methylation process. nih.govnih.gov This mode of action is characteristic of many EZH2 inhibitors and is crucial to its function. nih.gov
The potency of tazemetostat against wild-type EZH2 has been quantified through various cell-free biochemical assays, which measure the direct inhibitory effect of the compound on the purified enzyme.
The inhibition constant (Ki) is a measure of the intrinsic binding affinity of an inhibitor to its target enzyme. For tazemetostat, the Ki value for the inhibition of wild-type EZH2 has been determined to be approximately 2.5 nM. nih.govmedchemexpress.comselleckchem.com This low nanomolar value signifies a high affinity of tazemetostat for the EZH2 enzyme, underscoring its potent inhibitory capability.
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC50 of tazemetostat for wild-type EZH2 has been evaluated in different assay formats. In a peptide-based assay, the IC50 was determined to be 11 nM. medchemexpress.com When using a more physiologically relevant nucleosome substrate, the IC50 was found to be 16 nM. medchemexpress.com These values further confirm the potent enzymatic inhibition of wild-type EZH2 by tazemetostat.
| Parameter | Value | Assay Type |
|---|---|---|
| Ki | 2.5 nM | Cell-Free Enzymatic Assay |
| IC50 | 11 nM | Peptide Assay |
| IC50 | 16 nM | Nucleosome Assay |
A key therapeutic advantage of tazemetostat is its efficacy against not only wild-type EZH2 but also various gain-of-function mutants. nih.govnih.gov These mutations, commonly found in certain lymphomas, result in hyperactive EZH2, leading to pathologically high levels of H3K27 methylation. nih.gov Tazemetostat has demonstrated potent inhibition of these mutant forms of the enzyme. nih.gov
Tazemetostat exhibits potent inhibitory activity against several clinically relevant EZH2 mutants. The Y641 residue (corresponding to Y646 in some isoforms) is a frequent site of mutation, with variants such as Y641F and Y641N. nih.govmedkoo.com Tazemetostat has been shown to inhibit the Y641N and Y641F mutants with IC50 values of 2.5 nM and 11 nM, respectively, in biochemical assays. medkoo.com
The A677G mutation is another well-characterized gain-of-function alteration that is sensitive to tazemetostat. medkoo.com Additionally, tazemetostat has demonstrated clinical activity in patients with tumors harboring the A682G and A692V mutations, leading to its approval for follicular lymphoma with these specific genetic alterations. nih.govoncokb.orgoncokb.org While cell-based assays confirm the sensitivity of cell lines with these mutations to tazemetostat, specific comparative IC50 or Ki values from head-to-head biochemical assays are less consistently reported in the literature. However, the collective evidence strongly supports the potent inhibition of these key EZH2 gain-of-function mutants by tazemetostat. nih.govaacrjournals.org
| EZH2 Mutant | IC50 (Biochemical Assay) |
|---|---|
| Y641N | 2.5 nM |
| Y641F | 11 nM |
| A677G | Data indicates potent inhibition; specific IC50 values vary across studies. |
| A682G | Clinically significant inhibition demonstrated. |
| A692V | Clinically significant inhibition demonstrated. |
Specificity Towards EZH2 Gain-of-Function Mutants
Selectivity Profile of Tazemetostat Hydrobromide Against Other Methyltransferases
This compound demonstrates a high degree of selectivity for the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Its activity against other methyltransferases, including its closest homolog EZH1 and a broader panel of non-EZH2 histone methyltransferases (HMTs), has been extensively characterized to establish its specific mechanism of action.
Inhibition of EZH1 Activity
Tazemetostat exhibits inhibitory activity against EZH1, although with significantly less potency than its action on EZH2. nih.gov EZH1 is a homolog of EZH2 and can also function as the catalytic subunit within the Polycomb Repressive Complex 2 (PRC2), though it possesses much lower intrinsic methyltransferase activity compared to EZH2. nih.govaacrjournals.org
In vitro biochemical assays have determined the half-maximal inhibitory concentration (IC50) of tazemetostat against EZH1 to be 392 nM. nih.govselleckchem.com This indicates a 35-fold greater selectivity for EZH2 over EZH1. selleckchem.comnih.govnih.gov While EZH2 is primarily expressed in actively proliferating cells, EZH1 is more commonly found in differentiated, non-dividing cells. nih.govaacrjournals.org However, it is understood that EZH1 can sometimes compensate for the loss of EZH2 activity within the PRC2 complex. nih.gov This potential for compensation provides a rationale for the development of dual EZH1/EZH2 inhibitors in certain therapeutic contexts. aacrjournals.org
Comparative Selectivity Against Non-EZH2 Histone Methyltransferases
The selectivity of tazemetostat extends beyond its preference for EZH2 over EZH1. When evaluated against a wider array of histone methyltransferases, tazemetostat shows a very high degree of specificity. Research indicates that tazemetostat is over 4,500-fold more selective for EZH2 compared to a panel of 14 other HMTs. selleckchem.comnih.gov In functional assays, the IC50 values for these other methyltransferases were found to be greater than 50,000 nM, underscoring the compound's targeted inhibitory mechanism. nih.gov This high selectivity minimizes off-target effects on other epigenetic regulatory enzymes.
The following table summarizes the comparative inhibitory activity of tazemetostat against EZH2, EZH1, and other histone methyltransferases.
| Target Enzyme | IC50 Value (nM) | Selectivity vs. EZH2 |
| EZH2 (Wild-Type) | 11 | - |
| EZH1 | 392 | 35-fold lower potency |
| Other HMTs (14 tested) | >50,000 | >4,500-fold lower potency |
Epigenetic and Cellular Consequences of Ezh2 Inhibition by Tazemetostat Hydrobromide
Global Effects on Histone Methylation Landscape
The primary molecular target of tazemetostat (B611178) is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. ahdbonline.com By competitively inhibiting EZH2, tazemetostat leads to a global reduction in H3K27me3 levels, thereby altering the chromatin structure and reactivating the expression of previously silenced genes. ahdbonline.com
Comprehensive Analysis of H3K27me3 Reduction Levels in Cellular Models
The inhibitory effect of tazemetostat on H3K27me3 levels has been documented across a diverse range of cancer cell lines, demonstrating its broad applicability. The extent of H3K27me3 reduction is often concentration-dependent and can be observed in both EZH2-mutant and wild-type cancer cells.
| Cell Line | Cancer Type | EZH2 Status | Observed H3K27me3 Reduction |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant (Y646F) | Dose-dependent reduction |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant | Dose-dependent reduction |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant | Global suppression of H3K27me3 |
| G401 | Rhabdoid Tumor | Wild-type | Substantial reduction |
| HS-SY-II | Synovial Sarcoma | Wild-type | Concentration-dependent decrease |
| Fuji | Synovial Sarcoma | Wild-type | Concentration-dependent decrease |
| SW982 | Synovial Sarcoma | Wild-type | Concentration-dependent decrease |
| KKU-055 | Biliary Tract Cancer (BTC) | Wild-type | Clear reduction with 0.3 µM tazemetostat |
| NOZ | Biliary Tract Cancer (BTC) | Wild-type | Clear reduction with 0.3 µM tazemetostat |
This table synthesizes data from multiple studies to illustrate the effect of tazemetostat on H3K27me3 levels in various cancer cell lines.
In xenograft models of DLBCL, treatment with tazemetostat has been shown to result in a global suppression of H3K27me3. Similarly, in synovial sarcoma cell lines such as HS-SY-II, Fuji, and SW982, tazemetostat induced a concentration-dependent decrease in H3K27me3 levels. nih.gov Studies in biliary tract cancer cell lines, including KKU-055 and NOZ, also demonstrated a significant reduction in H3K27me3 levels even at low concentrations of the drug. aacrjournals.orgnih.gov It is noteworthy that the cytotoxic and epigenetic effects of tazemetostat appear to be independent of the EZH2 mutation status in some cancer types. aacrjournals.orgnih.gov
Kinetics of H3K27me3 Depletion in Responsive Cell Lines
The reduction of H3K27me3 levels by tazemetostat is a time-dependent process. In vitro studies have shown that maximal inhibition of H3K27me3 often occurs after a period of continuous exposure to the drug. For instance, in preclinical models of non-Hodgkin lymphoma, maximal inhibition of H3K27me3 was observed after 3 to 4 days of incubation with tazemetostat.
Research on biliary tract cancer cells has indicated that a clear reduction in H3K27me3 levels can be observed after 96 hours of treatment. aacrjournals.org Similarly, in synovial sarcoma cell lines, a 96-hour treatment period was utilized to assess changes in H3K27me3 levels. nih.gov The kinetics of H3K27me3 depletion underscore the importance of sustained EZH2 inhibition to achieve a significant epigenetic reprogramming of cancer cells. The delayed onset of cytotoxic effects, sometimes observed after more than 120 hours of treatment, is thought to be linked to this latency in the reactivation of tumor suppressor genes. nih.govresearchgate.net
Modulation of Gene Expression and Transcriptional Reprogramming
The reduction in H3K27me3 levels induced by tazemetostat leads to the reactivation of silenced genes and a broader reprogramming of the transcriptional landscape in cancer cells. This alteration in gene expression is a key driver of the anti-tumor effects of the drug.
Reactivation of Epigenetically Silenced Tumor Suppressor Genes
A critical consequence of EZH2 inhibition is the re-expression of tumor suppressor genes that were epigenetically silenced by aberrant H3K27me3 deposition. lucius-pharmaceuticals.com This reactivation can restore critical cellular functions such as cell cycle control and apoptosis, thereby inhibiting tumor growth.
| Tumor Suppressor Gene | Cancer Type | Effect of Tazemetostat |
| FBP1 | Biliary Tract Cancer (BTC) | Increased mRNA and protein expression in KKU-055 cells |
| CDKN1A | SMARCB1-deficient Sarcomas | Derepression |
| CDKN2A | SMARCB1-deficient Sarcomas | Derepression |
| SEMA5A | Clear Cell Renal Cell Carcinoma, Lung Adenocarcinoma | Downregulation reversed by tazemetostat |
| ARID1A | Clear Cell Renal Cell Carcinoma, Lung Adenocarcinoma | Downregulation reversed by tazemetostat |
This table provides examples of tumor suppressor genes that are reactivated by tazemetostat in different cancer contexts.
In biliary tract cancer cells, tazemetostat has been shown to increase the mRNA and protein expression of the tumor suppressor gene Fructose-1,6-bisphosphatase 1 (FBP1). aacrjournals.orgnih.gov In the context of SMARCB1-deficient epithelioid sarcomas, tazemetostat treatment can lead to the derepression of tumor suppressor loci, including CDKN2A. aacrjournals.org Furthermore, in clear cell renal cell carcinoma and lung adenocarcinoma, tazemetostat has been observed to reverse the downregulation of tumor suppressors like SEMA5A and ARID1A. mdpi.com
Alteration of Gene Expression Patterns Associated with Cancer Pathways
Beyond the reactivation of individual tumor suppressor genes, tazemetostat induces broad changes in gene expression patterns that are linked to various cancer-associated pathways. ahdbonline.com This transcriptional reprogramming can affect cell proliferation, differentiation, and the tumor microenvironment.
In follicular lymphoma cell lines, tazemetostat treatment has been found to alter gene expression profiles to resemble those of Hodgkin lymphoma cells. nih.gov Specifically, a significant number of genes upregulated by tazemetostat in follicular lymphoma are normally overexpressed in Hodgkin/Reed-Sternberg cells. nih.govresearchgate.net One such gene is CCL17, which encodes a chemokine involved in T-cell recruitment. nih.govresearchgate.net
Furthermore, in hepatocellular carcinoma, tazemetostat has been shown to restore the expression of genes involved in cysteine-methionine metabolism and lipid homeostasis, while suppressing genes related to angiogenesis and oxidative stress. nih.gov This indicates a complex interplay between EZH2-mediated epigenetic regulation and cellular metabolism. In B-cell lymphomas, EZH2 inhibition can also lead to a decreased expression of genes responsive to B-cell receptor ligation, suggesting an altered dependency on B-cell activation signaling. ahdbonline.com
Downstream Cellular Pathway Regulation
The epigenetic and transcriptional changes induced by tazemetostat ultimately translate into the modulation of downstream cellular signaling pathways that are critical for cancer cell survival and proliferation. While the direct links are still being fully elucidated, evidence suggests that the effects of EZH2 inhibition can intersect with key oncogenic signaling cascades.
In various cancers, the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial driver of cell growth, proliferation, and survival. nih.govresearchgate.netresearchgate.net Dysregulation of this pathway is a common feature of many malignancies. nih.govresearchgate.netresearchgate.net Some studies have suggested a potential connection between EZH2 activity and the PI3K/AKT/mTOR pathway. mdpi.com The alteration of key signaling pathways, including the PI3K/AKT/mTOR pathway, has been noted as a consequence of the increased expression of certain protein methyltransferases in various tumors. mdpi.com While the precise mechanisms by which tazemetostat directly regulates the PI3K/AKT/mTOR pathway require further investigation, the broad transcriptional reprogramming induced by the drug likely influences the activity of this and other critical signaling networks, contributing to its anti-tumor efficacy.
Impact on Cell Cycle Progression and Regulation of Cyclin-Dependent Kinases (CDKs)
Tazemetostat hydrobromide exerts a notable anti-proliferative effect by inducing cell cycle arrest in various cancer models. nih.govnih.gov This is achieved through the modulation of the expression of genes critical for cell cycle progression. The inhibition of EZH2 by tazemetostat leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. nih.govpatsnap.com This reduction in H3K27me3 allows for the re-expression of silenced tumor suppressor genes that regulate cell cycle checkpoints. patsnap.comlucius-pharmaceuticals.com
The antiproliferative effects of tazemetostat are correlated with a decrease in the expression of genes involved in the cell cycle pathway. nih.gov While the precise cyclin-dependent kinases (CDKs) directly regulated by tazemetostat are a subject of ongoing research, its mechanism of action points to an indirect influence on CDK activity. By reactivating tumor suppressor genes, tazemetostat can impact the expression and function of cyclins and CDKs, which are essential for the transition between different phases of the cell cycle. patsnap.com For instance, the re-expression of CDK inhibitors can lead to the halting of the cell cycle. This ultimately results in the inhibition of tumor cell proliferation. nih.gov
| Cell Line Type | EZH2 Status | Effect of Tazemetostat | Reference |
| Lymphoma Cells | Mutant and Wild-Type | Induces cell cycle arrest | nih.gov |
| Germinal Center-derived Lymphoma Cells | Not specified | Reduces cell proliferation | nih.gov |
Induction of Apoptosis and Programmed Cell Death Mechanisms
In addition to its effects on the cell cycle, this compound actively promotes apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This pro-apoptotic activity is a direct consequence of EZH2 inhibition and the subsequent reactivation of silenced pro-apoptotic genes. patsnap.comlucius-pharmaceuticals.com The mechanism involves the alteration of the transcriptional landscape within the cancer cell, shifting the balance towards cell death. patsnap.com
Preclinical studies have consistently shown that tazemetostat induces apoptosis in a variety of hematological and solid tumors. nih.govnih.govresearchgate.net In lymphoma cell lines, tazemetostat's apoptotic effect is more pronounced in cells harboring EZH2 mutations, suggesting a dependency of these tumors on EZH2 activity for survival. nih.gov Furthermore, in malignant melanoma cells, tazemetostat has been shown to decrease cell viability in a dose- and time-dependent manner through the induction of apoptosis. nih.gov The combination of tazemetostat with other agents, such as isothiocyanates or inhibitors of B-cell activation, can further enhance these apoptotic effects. nih.govresearchgate.net
| Cancer Type | Key Findings | Reference |
| Follicular Lymphoma | Induces apoptosis in preclinical models. | nih.gov |
| B-cell Lymphoma | Induces apoptosis, particularly in EZH2-mutant cells. | nih.gov |
| Malignant Melanoma | Causes a significant decrease in viability via apoptosis induction. | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | EZH2 inhibitors can induce apoptosis in cells with EZH2 mutations. | researchgate.netresearchgate.net |
Promotion of Cellular Differentiation
A key consequence of EZH2 inhibition by this compound is the promotion of cellular differentiation. nih.gov EZH2 plays a crucial role in maintaining cells in an undifferentiated, proliferative state by repressing genes that drive differentiation. patsnap.comdrugbank.com By inhibiting EZH2, tazemetostat lifts this repressive barrier, allowing cells to proceed along their natural differentiation pathways. nih.gov
This effect is particularly evident in B-cell lymphomas, where EZH2 hyperactivation blocks the exit of B-cells from the germinal center and prevents their differentiation. nih.gov Tazemetostat treatment can overcome this block by upregulating memory B-cell gene sets, including PRDM1/BLIMP1, thereby inducing differentiation. nih.gov In addition to lymphomas, tazemetostat has been shown to induce differentiation in other cancer types, such as malignant rhabdoid tumors. nih.govresearchgate.net This reprogramming of cell fate contributes significantly to its anti-tumor activity. nih.gov
| Tumor Type | Effect of Tazemetostat on Differentiation | Reference |
| B-cell Lymphomas | Upregulates memory B-cell gene sets, inducing differentiation. | nih.gov |
| Malignant Rhabdoid Tumors | Induces cellular differentiation in preclinical studies. | nih.gov |
Interplay with Chromatin Remodeling Complexes
Functional Relationship with SWI/SNF Complex Dysfunction (e.g., SMARCB1/INI1 loss)
A critical aspect of this compound's mechanism of action lies in its interplay with the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. There is a well-established antagonistic relationship between the PRC2 complex, of which EZH2 is the catalytic subunit, and the SWI/SNF complex. nih.govnih.gov The SWI/SNF complex functions to remodel chromatin and generally opposes the gene silencing activity of PRC2. nih.gov
In a significant subset of cancers, components of the SWI/SNF complex are inactivated through mutations or deletions. A notable example is the loss of the SMARCB1 (also known as INI1 or SNF5) subunit, which is a hallmark of malignant rhabdoid tumors and epithelioid sarcomas. nih.govnih.govelsevierpure.com Loss of SMARCB1 or another SWI/SNF subunit, SMARCA4, leads to unopposed EZH2 activity and an oncogenic dependency on PRC2-mediated gene repression. nih.govnih.govtmc.edu
This molecular context creates a specific vulnerability that can be exploited by tazemetostat. In tumors with SWI/SNF deficiency, the inhibition of EZH2 by tazemetostat can lead to the reactivation of key tumor suppressor genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and differentiation. nih.govresearchgate.net Clinical trials have demonstrated the efficacy of tazemetostat in patients with advanced epithelioid sarcoma characterized by the loss of INI1/SMARCB1. elsevierpure.comnih.govfda.govnih.gov This highlights the functional relationship between SWI/SNF complex dysfunction and sensitivity to EZH2 inhibition as a key therapeutic principle. nih.govbiospace.com
| Tumor Type with SWI/SNF Dysfunction | Key SWI/SNF Subunit Alteration | Tazemetostat's Therapeutic Relevance | Reference |
| Malignant Rhabdoid Tumors | SMARCB1/INI1 loss | Inhibition of EZH2 is a key therapeutic strategy. | nih.gov |
| Epithelioid Sarcoma | SMARCB1/INI1 loss | Demonstrates clinical activity in patients with INI1-negative tumors. | elsevierpure.comnih.govnih.gov |
| Various Solid Tumors | SMARCA4 loss | Shows clinical benefit in patients with SMARCA4 loss. | researchgate.netbiospace.com |
Preclinical Efficacy Investigations of Tazemetostat Hydrobromide
In Vitro Anti-Tumor Activity in Cancer Cell Lines
In vitro studies, which are conducted on cancer cells grown in a laboratory setting, have been crucial in elucidating the direct effects of tazemetostat (B611178) on tumor cell proliferation and survival. These studies have spanned a wide variety of cancer types.
Tazemetostat has demonstrated the ability to inhibit the growth of a diverse array of cancer cell lines. This inhibitory effect is particularly pronounced in cell lines derived from non-Hodgkin lymphoma and certain solid tumors such as epithelioid sarcoma, rhabdoid tumors, and synovial sarcoma. nih.govnih.gov The mechanism of action involves the selective inhibition of EZH2, which leads to a decrease in the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark. nih.gov This, in turn, alters gene expression and can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov
In studies on diffuse large B-cell lymphoma (DLBCL), tazemetostat's effect varied, with some cell lines showing a cytotoxic (cell-killing) response, while others exhibited a cytostatic (growth-inhibiting) response. aacrjournals.org For instance, in melanoma cell lines positive for the AP-2α transcription factor, tazemetostat significantly reduced their ability to form anchorage-independent colonies. nih.gov Similarly, in preclinical models of synovial sarcoma, tazemetostat led to concentration-dependent inhibition of cell growth and induced cell death specifically in cells positive for the SS18-SSX fusion protein. researchgate.netnih.gov
A key area of investigation has been the differential sensitivity of cancer cells based on their EZH2 mutational status. EZH2 gain-of-function mutations are frequently observed in germinal center-derived B-cell lymphomas, such as follicular lymphoma and DLBCL. nih.gov
Preclinical studies have consistently shown that lymphoma cell lines harboring these activating EZH2 mutations are significantly more sensitive to the anti-proliferative effects of tazemetostat compared to cell lines with wild-type (non-mutated) EZH2. nih.govaacrjournals.orgresearchgate.net The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were found to be several orders of magnitude lower in EZH2-mutant cell lines. aacrjournals.org This suggests a strong dependence of these mutated cancer cells on EZH2 activity for their survival and proliferation. nih.gov
While the effect is more pronounced in mutant cell lines, tazemetostat also demonstrates activity in wild-type EZH2 cell lines, albeit often requiring higher concentrations to achieve similar effects. nih.govaacrjournals.org In wild-type DLBCL cell lines, the response to tazemetostat is often cytostatic, leading to inhibition of tumor growth rather than outright cell death. aacrjournals.orgnih.gov
Table 1: In Vitro Activity of Tazemetostat in Select Cancer Cell Lines
| Cell Line Type | EZH2 Status | Observed Effect |
|---|---|---|
| B-cell Lymphoma | Mutant | High sensitivity, cytotoxic response |
| B-cell Lymphoma | Wild-Type | Moderate sensitivity, cytostatic response |
| Synovial Sarcoma (SS18-SSX positive) | Not specified | Concentration-dependent growth inhibition and cell death |
| Malignant Rhabdoid Tumor (INI1-deficient) | Not specified | High sensitivity, growth inhibition |
| Melanoma (AP-2α positive) | Not specified | Reduced colony formation |
In Vivo Anti-Tumor Activity in Animal Models
Following promising in vitro results, the efficacy of tazemetostat was further evaluated in in vivo animal models, primarily using xenografts. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.
In xenograft models of EZH2-mutant non-Hodgkin's lymphoma, oral administration of tazemetostat led to dose-dependent tumor growth inhibition. nih.gov In some instances, treatment resulted in complete and sustained tumor regressions. nih.gov This anti-tumor activity was correlated with a reduction in H3K27 trimethylation levels within the tumor tissue, confirming target engagement. nih.gov
For DLBCL, xenograft models with EZH2 mutations demonstrated a cytotoxic response to tazemetostat, while models with wild-type EZH2 showed a cytostatic response, mirroring the in vitro findings. aacrjournals.orgnih.gov Specifically, in wild-type EZH2 xenograft models of OCI-LY19, significant dose-dependent tumor growth inhibition was observed. aacrjournals.org
Preclinical studies in mantle cell lymphoma (MCL) have also shown that tazemetostat, both as a single agent and in combination with BTK inhibitors like zanubrutinib (B611923), can induce anti-tumor activity in vitro and in vivo. targetedonc.comonclive.com In a Mino cell line-derived murine xenograft model of MCL, the combination of tazemetostat and zanubrutinib significantly delayed tumor growth compared to either agent alone. aacrjournals.org
Tazemetostat has demonstrated significant anti-tumor activity in xenograft models of various solid tumors.
In models of synovial sarcoma , treatment with tazemetostat resulted in dose-dependent tumor growth inhibition in both cell line-derived and patient-derived xenograft (PDX) models. researchgate.netnih.gov In two out of three synovial sarcoma PDX models, tazemetostat induced significant tumor growth inhibition and increased the survival of the mice in a dose-dependent manner. researchgate.net
For malignant rhabdoid tumors , which are often characterized by a loss of the SMARCB1 protein, tazemetostat has shown notable efficacy. In xenograft models of these tumors, tazemetostat treatment led to dose-dependent growth inhibition and, in some cases, durable tumor regressions even after treatment cessation. dovepress.comclinicaltrials.gov The Pediatric Preclinical Testing Program reported that tazemetostat induced significant differences in event-free survival in 5 out of 7 rhabdoid tumor xenograft lines studied. scispace.com
In a melanoma xenograft model using luciferized A375 cells, daily oral treatment with tazemetostat for 24 days resulted in a lack of metastatic bioluminescence, which was present in the vehicle-treated control group, indicating a halt in metastasis. nih.gov
Preclinical models of prostate cancer have suggested that inhibiting EZH2 with tazemetostat may help overcome resistance to androgen signaling inhibitors. urotoday.com The combination of tazemetostat with abiraterone (B193195) or enzalutamide (B1683756) led to greater tumor growth reduction than either agent alone. cancernetwork.com
A key area of preclinical success for tazemetostat has been in tumors with deficiencies in the SWI/SNF chromatin remodeling complex, particularly those with loss of SMARCB1 (also known as INI1) or SMARCA4. This includes malignant rhabdoid tumors, atypical teratoid rhabdoid tumors, and epithelioid sarcomas. nih.govtmc.edu
The loss of these proteins is thought to create a dependency on the enzymatic activity of EZH2 for cancer cell survival, a concept known as synthetic lethality. Preclinical studies have shown that tazemetostat can induce cell growth inhibition, apoptosis, and differentiation in cancer cell lines and tumor models with these genetic alterations. nih.gov In xenograft models of SMARCB1-deficient malignant rhabdoid tumors, tazemetostat treatment resulted in significant tumor regressions. clinicaltrials.gov
Table 2: In Vivo Activity of Tazemetostat in Select Xenograft Models
| Cancer Type | Model | Key Findings |
|---|---|---|
| Hematological Malignancies | ||
| EZH2-Mutant Non-Hodgkin's Lymphoma | Xenograft | Dose-dependent tumor growth inhibition, complete regressions |
| Diffuse Large B-cell Lymphoma (Wild-Type) | OCI-LY19 Xenograft | Significant dose-dependent tumor growth inhibition |
| Mantle Cell Lymphoma | Mino Xenograft | Combination with zanubrutinib significantly delayed tumor growth |
| Solid Tumors | ||
| Synovial Sarcoma | PDX Models | Significant tumor growth inhibition and increased survival |
| Malignant Rhabdoid Tumor | Xenograft | Dose-dependent growth inhibition, durable tumor regressions |
| Melanoma | A375 Xenograft | Halted metastasis |
| Prostate Cancer | Xenograft | Greater tumor growth reduction in combination with ASIs |
| SMARCB1-Deficient Tumors | Xenograft | Significant tumor regressions |
Evaluation of Dose-Dependent Tumor Growth Inhibition and Regression in Murine Models
The preclinical antitumor activity of tazemetostat has been extensively evaluated in various murine xenograft models, demonstrating a consistent pattern of dose-dependent tumor growth inhibition (TGI) and, at higher exposures, tumor regression. These studies have spanned a range of hematological and solid tumors, particularly those with specific genetic alterations such as mutations in EZH2 or loss of function in SWI/SNF complex members like SMARCB1 and PBRM1.
In non-Hodgkin lymphoma (NHL) models, tazemetostat has shown significant efficacy. In the KARPAS-422 xenograft model, which harbors an EZH2 Y641N mutation, tazemetostat administered at 90 mg/kg twice daily resulted in tumor growth inhibition nearing stasis. nih.gov Increasing the dose led to even greater effects, with tumor regressions observed at 80 mg/kg twice daily in the same model. nih.gov Similarly, in the Pfeiffer lymphoma model, tumor regression was noted at a dose of 114 mg/kg once daily. nih.gov The WSU-DLCL2 mouse xenograft model further established that a twice-daily (BID) dosing schedule resulted in better target inhibition than a once-daily (QD) schedule at the same total daily dose. nih.gov
The efficacy of tazemetostat has also been demonstrated in models of malignant rhabdoid tumors, which are characterized by the loss of the SMARCB1 tumor suppressor gene. In the G401 rhabdoid tumor xenograft model, dose-dependent tumor growth inhibition was observed, with significant tumor regressions occurring at a dose of 250 mg/kg twice daily. nih.gov
Studies in synovial sarcoma, another cancer type often associated with SWI/SNF complex dysregulation, have also shown promising results. nih.gov In preclinical investigations using both cell line-derived and patient-derived xenograft (PDX) models of synovial sarcoma, tazemetostat treatment led to dose-dependent TGI. nih.govresearchgate.net For instance, in two out of three PDX models (CTG-0771 and CTG-0331), tazemetostat induced significant, dose-dependent tumor growth inhibition when administered for 35 days. researchgate.netresearchgate.net
Table 1: Dose-Dependent Antitumor Activity of Tazemetostat in Murine Models
Cancer Model Xenograft Line Tazemetostat Dose Observed Effect Source Non-Hodgkin Lymphoma KARPAS-422 80 mg/kg BID Tumor Regression nih.gov Non-Hodgkin Lymphoma Pfeiffer 114 mg/kg QD Tumor Regression nih.gov Malignant Rhabdoid Tumor G401 250 mg/kg BID Tumor Regression nih.gov Synovial Sarcoma CTG-0771 & CTG-0331 (PDX) Dose-dependent Tumor Growth Inhibition [8, 15] Chordoma (PBRM1-mutated) CD39 (PDX) 75 mg/kg BID 71.5% TGI / 100% ORR researchgate.net SCCOHT Bin-67 & COV434 Dose-dependent Tumor Volume Reduction
Pharmacodynamic Biomarker Validation in Preclinical Models
A key pharmacodynamic biomarker for tazemetostat activity is the level of histone H3 lysine 27 trimethylation (H3K27me3), the direct epigenetic mark catalyzed by EZH2. nih.govmdpi.com Preclinical studies have consistently demonstrated a strong correlation between the administration of tazemetostat, the reduction of H3K27me3 levels within tumor tissue, and the resulting anti-tumor response. nih.govtaylorandfrancis.com This relationship validates the mechanism of action of tazemetostat and provides a measurable indicator of target engagement.
In xenograft models of EZH2-mutant non-Hodgkin lymphoma, tazemetostat treatment led to a dose-dependent reduction in global H3K27me3 levels in the tumors. taylorandfrancis.com For example, in the KARPAS-422 lymphoma model, a clear relationship was established between plasma drug concentrations, the extent of H3K27me3 reduction in the tumor, and the degree of tumor growth inhibition. researchgate.net Similarly, in the WSU-DLCL2 xenograft model, treatment with tazemetostat resulted in a marked decrease in the ratio of H3K27me3 to total histone H3, confirming target inhibition in vivo. researchgate.net
This correlation has also been established in solid tumor models. In studies of synovial sarcoma xenografts, dose-dependent tumor growth inhibition was directly associated with a correlative inhibition of H3K27me3 levels. nih.gov Likewise, in SCCOHT xenografts, assessment of EZH2 target inhibition via H3K27me3 levels was a critical component of evaluating the drug's effect, with significant tumor volume reduction observed alongside target engagement. researchgate.net In a chordoma PDX model, the potent anti-tumor effect of tazemetostat was accompanied by a notable decrease in H3K27me3 levels in peripheral blood mononuclear cells, demonstrating systemic target engagement. mdpi.com
These findings from various preclinical models confirm that the reduction of H3K27me3 is a reliable pharmacodynamic biomarker that correlates with the dose-dependent anti-tumor efficacy of tazemetostat. nih.gov
Table 2: Correlation of H3K27me3 Reduction with Antitumor Response ```html
| Cancer Model | Xenograft Line | Observation | Source |
|---|---|---|---|
| Non-Hodgkin Lymphoma | KARPAS-422 & WSU-DLCL2 | Dose-dependent reduction in tumor H3K27me3 levels correlated with tumor growth inhibition. | nih.gov |
| Synovial Sarcoma | Cell line & PDX models | Tumor growth inhibition was directly associated with a correlative reduction in H3K27me3. | researchgate.net |
| Chordoma (PBRM1-mutated) | CD39 (PDX) | Strong antitumor efficacy was accompanied by a significant decrease in H3K27me3 levels. | researchgate.net |
| SCCOHT | Bin-67 & COV434 | Tumor volume reduction was assessed alongside target inhibition measured by H3K27me3 levels. | |
| General | Multiple xenograft models | Nearly all preclinical reports included tumor H3K27me3 assessment as a pharmacodynamic marker. | nih.gov |
Table of Compounds
Compound Name Tazemetostat hydrobromide EPZ-6438 EPZ011989 Doxorubicin (B1662922)
Molecular Mechanisms of Resistance to Tazemetostat Hydrobromide
Characterization of Intrinsic Resistance Pathways
Intrinsic, or primary, resistance occurs when tumors are non-responsive to tazemetostat (B611178) from the outset. A key factor determining sensitivity is the integrity of the retinoblastoma (RB1)/E2F cell cycle regulatory axis. aacrjournals.orgbiorxiv.orgresearchgate.net An intact RB1/E2F pathway appears to be a fundamental requirement for a therapeutic response to tazemetostat. aacrjournals.orgbiorxiv.org Tumors with genetic and epigenetic alterations that disrupt this pathway often exhibit primary resistance. aacrjournals.org
For instance, inactivating mutations of tumor suppressor genes such as CDKN2A and CDKN2B, which regulate the RB1 pathway, have been found in patients with primary resistance to tazemetostat. aacrjournals.org The loss of function of proteins like p16 or RB1 can enable tumors to resist tazemetostat's effects. researchgate.net Furthermore, some tumors may possess a pre-existing gene expression signature that contributes to resistance; studies have noted that higher baseline expression of genes associated with the S and G2-M phases of the cell cycle correlates with resistance. aacrjournals.org This suggests that certain tumors are inherently programmed to bypass the G1 cell-cycle arrest typically induced by EZH2 inhibition, rendering tazemetostat ineffective. biorxiv.orgnih.gov
Identification of Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to tazemetostat after a period of treatment. The two major mechanisms driving this form of resistance are the activation of pro-survival "bypass" pathways and the emergence of secondary mutations in the target protein, EZH2, that prevent the drug from binding effectively. nih.gov
Upregulation or Activation of Bypass Signaling Pathways (e.g., IGF-1R, PI3K, MEK)
Tumor cells can overcome their dependency on EZH2 by activating alternative signaling pathways that promote survival and proliferation. nih.gov In models of resistance to EZH2 inhibitors, the activation of the insulin-like growth factor 1 receptor (IGF-1R), phosphoinositide-3-kinase (PI3K), and mitogen-activated protein kinase kinase (MEK) pathways has been identified as a key escape mechanism. nih.govnih.gov The constitutive activation of any of these pathways has been shown to be sufficient to confer resistance to EZH2 inhibitors in lymphoma cells. nih.govnih.gov This upregulation allows cancer cells to bypass the blockade imposed by tazemetostat, maintaining the signaling required for their growth. nih.gov
| Pathway | Mechanism of Action in Resistance | Key Proteins |
|---|---|---|
| IGF-1R Signaling | Activation provides alternative pro-survival and anti-apoptotic signals, compensating for EZH2 inhibition. nih.govnih.gov | IGF-1R |
| PI3K/AKT Signaling | Upregulation of this central pathway promotes cell growth, proliferation, and survival, overriding the effects of EZH2 blockade. nih.govnih.govonclive.com | PI3K, AKT |
| MEK/ERK Signaling | Activation of the MAPK cascade, of which MEK is a key component, drives cell proliferation independently of EZH2 activity. nih.govnih.gov | MEK, ERK |
Emergence of Secondary EZH2 Mutations Conferring Drug Evasion (e.g., EZH2 Y726F, EZH2 C663Y)
A direct mechanism of acquired resistance is the development of secondary mutations within the EZH2 gene itself. nih.gov These mutations often occur in the drug-binding pocket of the EZH2 protein, physically preventing tazemetostat from attaching to its target. nih.govnih.gov Structural and cellular thermal shift assays (CETSA) have confirmed that mutations such as EZH2 C663Y and EZH2 Y726F inhibit the drug-induced thermal stabilization of the EZH2 protein, indicating a failure of the drug to bind. nih.gov Consequently, even in the presence of tazemetostat, the mutated EZH2 protein can remain active, continue to methylate H3K27, and promote cancer cell proliferation. nih.gov While some EZH2 inhibitor-resistant cells with these mutations may remain sensitive to other types of EZH2 inhibitors, they are refractory to tazemetostat and similarly structured compounds. nih.gov
| EZH2 Mutation | Location | Effect on Tazemetostat Binding | Consequence |
|---|---|---|---|
| Y726F | SET Domain | Alters the drug-binding site, preventing tazemetostat from binding effectively. nih.govnih.gov | EZH2 retains methyltransferase activity despite drug presence, leading to sustained proliferation. nih.gov |
| C663Y | SET Domain | Alters the drug-binding site, inhibiting drug binding. nih.govnih.gov | The drug fails to inhibit EZH2, allowing for continued H3K27 methylation and cell growth. nih.gov |
Compensatory Activity of Other Epigenetic Regulators (e.g., EZH1, EED)
The Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the primary catalytic subunit, contains other essential components that can contribute to resistance. aacrjournals.org The homolog protein EZH1, which also possesses histone methyltransferase activity, can compensate for the inhibition of EZH2. hanmipharm.comresearchgate.net In tazemetostat-resistant cell lines, a compensatory upregulation of EZH1 protein expression has been observed. hanmipharm.com This increase in EZH1 can sustain H3K27 methylation and support cell growth, thereby mitigating the effect of tazemetostat. researchgate.net This suggests that dual inhibition of both EZH1 and EZH2 could be a strategy to overcome this form of resistance. hanmipharm.com
Additionally, resistance can be circumvented by targeting other components of the PRC2 complex, such as Embryonic Ectoderm Development (EED). aacrjournals.orgalexkentsis.net Cells that have developed resistance to tazemetostat via secondary EZH2 mutations have been shown to remain sensitive to EED inhibitors. aacrjournals.orgalexkentsis.net Since EED is essential for PRC2's structural integrity and allosteric activation, inhibiting it can shut down the entire complex's function, regardless of the mutational status of EZH2. aacrjournals.orgnih.gov
Role of the Tumor Microenvironment in Mediating Resistance
The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in tumor progression and therapeutic resistance. nih.govnih.govfrontiersin.org The TME can confer resistance to therapies, including tazemetostat, through several mechanisms. Stromal cells, such as cancer-associated fibroblasts (CAFs) and various immune cells, can secrete growth factors and cytokines that activate pro-survival signaling pathways in cancer cells, similar to the bypass pathways described earlier. frontiersin.orgnih.gov
Physical characteristics of the TME, such as hypoxia and increased matrix stiffness, can also promote resistance. frontiersin.org Furthermore, the TME is a key regulator of the anti-tumor immune response. nih.govtandfonline.com EZH2 itself plays a role in immune suppression by downregulating the expression of MHC class I and II molecules on tumor cells, which helps them evade immune detection. tandfonline.com While tazemetostat can help reverse this immune evasion, the TME can evolve to employ other immunosuppressive mechanisms, such as the recruitment of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), which can limit the efficacy of therapy. nih.govtandfonline.com Crosstalk between tumor cells and the TME through secreted factors like exosomes can also transfer resistance-conferring molecules. frontiersin.org
Epigenetic Plasticity and Remodeling in Resistance Development
Cancer cells possess a high degree of epigenetic plasticity, allowing them to adapt their gene expression patterns to survive therapeutic pressures. frontiersin.org This plasticity is a cornerstone of acquired resistance to tazemetostat. A critical mechanism involves the decoupling of EZH2-dependent cellular differentiation from cell cycle control. aacrjournals.orgnih.govalexkentsis.net In sensitive cells, tazemetostat induces both cell cycle arrest and a differentiation program. However, resistant cells can remodel their epigenetic landscape to bypass the cell cycle arrest, even while the differentiation program may still be induced. aacrjournals.org
This decoupling is often achieved through additional genetic mutations or epigenetic silencing of key tumor suppressor genes that regulate the cell cycle, such as CDKN1A or CDKN2A. aacrjournals.org Such epigenetic remodeling allows tumor cells to adapt to the presence of the drug and continue proliferating. aacrjournals.org Because epigenetic changes are inherently reversible, they represent potential therapeutic targets. frontiersin.org Targeting the epigenetic modifiers responsible for this plastic, resistant state could potentially re-sensitize tumors to tazemetostat. nih.gov
Preclinical Combination Therapeutic Strategies with Tazemetostat Hydrobromide
Rationale for Multi-Agent Approaches
Preclinical models have consistently demonstrated that combining tazemetostat (B611178) with other targeted agents can produce synergistic anti-tumor effects. nih.gov Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a cornerstone of combination therapy. nih.govashpublications.org This approach can lead to more profound and durable responses than what is achievable with single-agent treatment. For instance, in models of Diffuse Large B-cell Lymphoma (DLBCL), the combination of tazemetostat and the BCL2 inhibitor venetoclax (B612062) has shown synergistic killing of cancer cells. nih.govashpublications.org This enhanced efficacy is particularly notable in DLBCL subtypes that harbor concurrent EZH2 mutations and BCL2 translocations. nih.govcornell.edu The principle of synergy extends to other combinations as well, including with PI3K inhibitors and glucocorticoid receptor agonists in DLBCL models. nih.govaacrjournals.org In mantle cell lymphoma (MCL) cell lines, synergy has been observed between tazemetostat and agents like the BCL-2 inhibitor venetoclax, immunomodulatory drugs, and CDK4/6 inhibitors. targetedonc.comonclive.com This broad synergistic potential underscores the role of EZH2 inhibition in sensitizing cancer cells to other therapeutic interventions, potentially allowing for more effective tumor control. targetedonc.comonclive.com
A significant challenge in cancer therapy is the development of resistance to targeted agents, and tazemetostat is no exception. mskcc.org Tumors may exhibit primary (intrinsic) resistance or develop secondary (acquired) resistance after an initial response, leading to relapse. mskcc.orgoncology-central.com Preclinical research has focused on identifying the molecular mechanisms that drive tazemetostat resistance and developing combination strategies to overcome it. mskcc.orgresearchgate.netaacrjournals.orgnih.gov
In SMARCB1-deficient tumors like epithelioid sarcomas and rhabdoid tumors, acquired resistance to tazemetostat has been linked to mutations that converge on the RB1/E2F cell-cycle pathway. aacrjournals.orgnih.govresearchgate.net These mutations can decouple the differentiation-inducing effects of EZH2 inhibition from cell-cycle control, allowing tumor cells to escape the G1 arrest typically induced by tazemetostat. researchgate.netaacrjournals.orgnih.govresearchgate.net Based on this understanding, a rational combination strategy involves pairing tazemetostat with drugs that target this bypass mechanism. researchgate.netaacrjournals.orgnih.gov For example, combining tazemetostat with an AURKB inhibitor, such as barasertib, has been shown to overcome resistance and slow tumor growth in mouse models. mskcc.orgresearchgate.net Similarly, in B-cell lymphomas that have developed resistance to tazemetostat, combining it with a DOT1L inhibitor like pinometostat (B612198) has been shown to shrink tumors in laboratory models. oncology-central.comtechnologynetworks.com These findings highlight a key paradigm for combination therapy: rationally targeting the pathways that cancer cells exploit to evade the effects of a primary therapeutic agent. mskcc.orgresearchgate.netresearchgate.net
Cancer cell survival often relies on the activation of multiple, sometimes redundant, oncogenic pathways. Targeting a single pathway with a drug like tazemetostat can be effective, but cancer cells may adapt by upregulating parallel survival pathways. aacrjournals.org Combination therapy provides a means to simultaneously block multiple oncogenic drivers. For example, EZH2 inhibition can increase B-cell maturation, leading to a greater dependency on B-cell receptor (BCR) activation signaling for survival. aacrjournals.org This creates a vulnerability that can be exploited by combining tazemetostat with inhibitors of the BCR pathway, such as PI3K inhibitors. aacrjournals.org
Furthermore, the concept of epigenetic crosstalk is crucial. The inhibition of one epigenetic regulator can lead to compensatory changes in others. researchgate.net Treatment with tazemetostat, which reduces H3K27me3 (a repressive mark), can lead to a reciprocal global increase in H3K27ac (an activating mark). researchgate.netnih.gov This "epigenetic switch" can hyperactivate oncogenic pathways, counteracting the intended therapeutic effect. researchgate.net This reprogramming may be mediated by the interaction of proteins like MLL1 with the p300/CBP complex. nih.gov This understanding provides a rationale for combining EZH2 inhibitors with agents that target these compensatory epigenetic mechanisms, such as BRD4 inhibitors, to achieve a more comprehensive shutdown of oncogenic transcription. nih.gov
Combinations with Targeted Molecular Agents
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. researchgate.net Preclinical studies have identified a synergistic relationship between tazemetostat and inhibitors of the PI3K pathway in DLBCL models. nih.govaacrjournals.org
The rationale for this combination is linked to the role of EZH2 in B-cell maturation. aacrjournals.org By inhibiting EZH2, tazemetostat appears to render lymphoma cells more dependent on signals from the B-cell receptor pathway for their survival. aacrjournals.org Since PI3K is a key component of this pathway, its simultaneous inhibition leads to a potent synergistic anti-proliferative effect. aacrjournals.org This synergy has been observed with various agents that target different nodes within the BCR pathway, including PI3K, AKT, mTOR, and MEK1, in both EZH2-mutant and wild-type DLBCL backgrounds. aacrjournals.org
| Combination Agent Class | Specific Agent(s) | Observed Effect | Applicable EZH2 Status | Reference |
|---|---|---|---|---|
| PI3K Inhibitors | Not specified | Synergistic anti-proliferative activity | Mutant and Wild-Type | nih.govaacrjournals.org |
| AKT Inhibitors | Not specified | Synergistic anti-proliferative activity | Mutant and Wild-Type | aacrjournals.org |
| mTOR Inhibitors | Not specified | Synergistic anti-proliferative activity | Mutant and Wild-Type | aacrjournals.org |
| MEK1 Inhibitors | Not specified | Synergistic anti-proliferative activity | Mutant and Wild-Type | aacrjournals.org |
The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic regulator, and its inhibition is a validated therapeutic strategy in several hematologic malignancies. nih.gov In DLBCL, molecular alterations in EZH2 and BCL2 frequently co-occur, providing a strong rationale for dual targeting of these oncogenes. nih.govcornell.edu Preclinical studies combining tazemetostat with the selective BCL2 inhibitor venetoclax have demonstrated significant synergy in specific, genetically defined DLBCL subtypes. nih.govashpublications.orgcornell.edu
This synergy is most pronounced in DLBCL models that harbor both an EZH2 mutation and a BCL2 translocation. nih.govashpublications.org In these dual-altered cells, the combination results in significantly increased cell killing compared to either drug alone, an effect not seen in wild-type cells. nih.govashpublications.org The mechanism underlying this synergy involves tazemetostat-induced transcriptional changes. nih.gov EZH2 inhibition leads to the upregulation of several pro-apoptotic BCL2 family members, such as BCL2L11 (BIM), BMF, and BCL2L14. nih.govashpublications.org This "primes" the mitochondria for apoptosis, thereby sensitizing the cancer cells to the direct pro-apoptotic effects of venetoclax. nih.govcornell.edu
| Model System | Cell Line/PDX | Key Findings | Reference |
|---|---|---|---|
| Cell Lines (in vitro) | SUDHL-6, WSU-DLCL2, OCI-LY1 (EZH2-mutant, BCL2-translocated) | Synergistic cell killing observed (Combination Index values: 0.03, 0.26, and 0.06 respectively) | ashpublications.org |
| 3D Lymphoma Organoids | OCI-LY1 and primary PDX-derived (EZH2-mutant, BCL2-translocated) | Minimal single-agent activity; significant cell killing with combination therapy | nih.govashpublications.org |
| Patient-Derived Xenograft (PDX) (in vivo) | DLBCL PDX (EZH2-mutant, BCL2-translocated) | Median overall survival was 42 days for the combination vs. 17 days for venetoclax and 18 days for tazemetostat alone | nih.gov |
BTK Inhibitors (e.g., Ibrutinib (B1684441), Zanubrutinib)
The combination of tazemetostat with Bruton's tyrosine kinase (BTK) inhibitors has been investigated in preclinical models of B-cell malignancies, particularly mantle cell lymphoma (MCL). Research has shown that this combination can lead to synergistic antitumor effects.
Preclinical studies have demonstrated that tazemetostat can resensitize MCL cell lines that are intrinsically resistant to BTK inhibitors like ibrutinib and acalabrutinib. onclive.com Furthermore, the combination of tazemetostat with the next-generation BTK inhibitor zanubrutinib (B611923) has shown promising results. In MCL cell lines, including those with intrinsic resistance to BTK inhibitors, the combination of tazemetostat and zanubrutinib demonstrated enhanced antitumor activity. onclive.comtargetedonc.com In vivo studies using a Mino MCL cell line-derived murine xenograft model showed a significant delay in tumor growth with the combination treatment compared to either agent alone. onclive.comtargetedonc.com These findings suggest that the dual targeting of EZH2 and BTK pathways could be a valuable therapeutic strategy for patients with relapsed or refractory MCL. onclive.com
| Cell Line Model | Combination | Key Preclinical Finding |
| Mantle Cell Lymphoma (MCL) | Tazemetostat + Zanubrutinib | Demonstrated antitumor activity in cell lines with intrinsic resistance to BTK inhibitors. onclive.comtargetedonc.com |
| Mino MCL Xenograft | Tazemetostat + Zanubrutinib | Significant prolongation in time to tumor growth compared to single-agent treatments. onclive.comtargetedonc.com |
BRAF/MEK Inhibitors (e.g., Dabrafenib (B601069), Trametinib)
The rationale for combining tazemetostat with BRAF and MEK inhibitors stems from the observation that EZH2 can cooperate with BRAF mutations to promote tumorigenesis. nih.gov Preclinical studies have suggested that the concurrent inhibition of both pathways could lead to improved efficacy compared to monotherapy. nih.govnih.gov While much of the available data is in the context of planned or ongoing clinical trials, the preclinical foundation for this combination is based on the distinct but interconnected roles of the MAPK and PRC2 pathways in melanoma. cancer.govwustl.edugeorgiacancerinfo.orgmycancergenome.org Preclinical evidence has shown that inhibiting both BRAF and EZH2 results in enhanced antitumor effects in melanoma models. nih.gov This has led to the initiation of clinical investigations to evaluate the safety and efficacy of combining tazemetostat with dabrafenib and trametinib (B1684009) in patients with BRAF-mutated melanoma who have progressed on prior BRAF/MEK inhibitor therapy. nih.govcancer.govwustl.edugeorgiacancerinfo.orgmycancergenome.org
| Cancer Model | Combination | Key Preclinical Rationale |
| BRAF-mutated Melanoma | Tazemetostat + Dabrafenib + Trametinib | EZH2 cooperates with BRAF mutation to promote tumorigenesis; dual inhibition shows improved efficacy in vitro and in vivo. nih.gov |
Inhibitors of PRC2 Components Beyond EZH2 (e.g., EED inhibitors like MAK683, EED226, or dual EZH1/2-EED inhibitors like Valemetostat)
Targeting other components of the Polycomb Repressive Complex 2 (PRC2) in combination with tazemetostat represents a strategy to achieve a more profound inhibition of the complex's activity. EED is a core subunit of PRC2, essential for its catalytic function.
Preclinical studies have explored the potential of combining EZH2 inhibitors with EED inhibitors. While direct combination studies of tazemetostat with MAK683 or EED226 are not extensively reported in publicly available literature, the rationale for such a combination is strong. EED inhibitors like EED226 and its analogue MAK683, which is in clinical development, work through an allosteric mechanism, binding to the H3K27me3 binding pocket of EED. nih.govnih.gov This offers a distinct mechanism of action compared to the SAM-competitive inhibition of EZH2 by tazemetostat. nih.gov Notably, EED inhibitors have shown efficacy in preclinical models that are resistant to EZH2 inhibitors, suggesting a potential for synergistic or additive effects when combined. nih.gov
The dual EZH1/2 inhibitor, valemetostat, has also been investigated in preclinical settings. It is hoped that dual EZH1/2 inhibitors could be more potent than selective EZH2 blockers like tazemetostat. oncologypipeline.com Preclinical research suggests that combining EZH2 inhibition with other immunotherapies can enhance tumor recognition and elimination. medpath.com
| Inhibitor Class | Examples | Preclinical Rationale for Combination with Tazemetostat |
| EED Inhibitors | MAK683, EED226 | Different mechanism of action (allosteric inhibition of EED) may overcome resistance to EZH2 inhibitors and provide synergistic PRC2 inhibition. nih.govnih.gov |
| Dual EZH1/2 Inhibitors | Valemetostat | Broader inhibition of PRC2 activity by targeting both EZH1 and EZH2 may lead to enhanced efficacy. oncologypipeline.com |
PROteolysis TArgeting Chimera (PROTAC) Degraders (e.g., BCL6 degrader ARV-393)
PROTACs are a novel class of drugs that induce the degradation of target proteins. Combining tazemetostat with a PROTAC that targets a key oncogenic driver offers a multi-pronged attack on cancer cells.
Preclinical studies have evaluated the combination of tazemetostat with ARV-393, a PROTAC degrader of the B-cell lymphoma 6 (BCL6) protein. arvinas.comainvest.comarvinas.comarvinas.com BCL6 is a transcriptional repressor and a major driver of B-cell lymphomas. arvinas.comarvinas.com In preclinical models of high-grade B-cell lymphoma (HGBCL) and aggressive diffuse large B-cell lymphoma (DLBCL), the combination of ARV-393 and tazemetostat resulted in superior tumor growth inhibition compared to either agent alone. arvinas.comainvest.comarvinas.com Notably, tumor regressions were observed in all mice treated with this combination. ainvest.com These findings provide a strong preclinical rationale for the clinical development of this combination strategy in B-cell lymphomas. arvinas.comainvest.comarvinas.comarvinas.com
| Cancer Model | Combination | Key Preclinical Finding |
| High-Grade B-cell Lymphoma (HGBCL) | Tazemetostat + ARV-393 | Superior tumor growth inhibition compared to monotherapy. arvinas.comainvest.comarvinas.com |
| Aggressive Diffuse Large B-cell Lymphoma (DLBCL) | Tazemetostat + ARV-393 | Resulted in tumor regressions in all treated mice. ainvest.com |
Combinations with Immunotherapies
Tazemetostat has been shown to modulate the tumor microenvironment and enhance antitumor immune responses, providing a strong rationale for its combination with various immunotherapies.
Immune Checkpoint Blockade (e.g., with PD-1/PD-L1 inhibitors like Pembrolizumab, Atezolizumab, Durvalumab)
The combination of tazemetostat with immune checkpoint inhibitors aims to leverage the immunomodulatory effects of EZH2 inhibition to enhance the efficacy of anti-PD-1/PD-L1 therapies.
Preclinical studies have shown that tazemetostat can upregulate the expression of HLA class I molecules in anti-PD-1-resistant head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models. researchgate.netnih.gov This increased antigen presentation leads to enhanced antigen-specific CD8+ T cell proliferation, IFN-γ production, CXCL10 expression, and tumor cytotoxicity. researchgate.net In an anti-PD-1-resistant HNSCC model, the combination of tazemetostat and an anti-PD-1 antibody suppressed tumor growth. researchgate.net Furthermore, in preclinical models of B-cell non-Hodgkin lymphomas, EZH2 inhibitors like tazemetostat have been shown to enhance T-cell-based immunotherapies by increasing the visibility of lymphoma cells to T cells and reducing immunosuppressive regulatory T cells. medpath.com These preclinical findings have paved the way for clinical trials investigating tazemetostat in combination with pembrolizumab, atezolizumab, and durvalumab across various solid tumors and lymphomas. researchgate.netnih.gov
| Cancer Model | Combination | Key Preclinical Finding |
| Anti-PD-1-resistant HNSCC | Tazemetostat + Anti-PD-1 | Upregulated HLA class I expression, increased CD8+ T cell activity, and suppressed tumor growth. researchgate.net |
| B-cell non-Hodgkin Lymphomas | Tazemetostat + T-cell-based immunotherapies | Enhanced tumor recognition by T cells and reduced regulatory T cells. medpath.com |
Modulation of Major Histocompatibility Complex (MHC) Class I and II Expression
A key mechanism by which tazemetostat is thought to enhance antitumor immunity is through its ability to modulate the expression of MHC molecules on cancer cells.
EZH2-mediated gene silencing is known to be associated with decreased MHC class I and II expression in some cancers, which is a mechanism of immune evasion. nih.gov Preclinical studies have demonstrated that tazemetostat can restore the expression of both MHC class I and MHC class II molecules in EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell lines. nih.gov By reversing this epigenetic silencing, tazemetostat can increase the presentation of tumor antigens to the immune system, thereby making the cancer cells more susceptible to immune-mediated killing. hiv-persistence.comresearchgate.net This effect on MHC expression provides a direct mechanistic link between EZH2 inhibition and enhanced antitumor immunity, supporting the combination of tazemetostat with various immunotherapeutic approaches. nih.govhiv-persistence.comresearchgate.net
| Cell Line Model | Treatment | Key Preclinical Finding |
| EZH2-mutant DLBCL | Tazemetostat | Restored expression of MHC class I and MHC class II molecules. nih.gov |
| CD4+ T cells | Tazemetostat | Increases basal MHC-I expression. hiv-persistence.com |
Enhancement of Cytotoxic T Lymphocyte (CTL) Activity and Overcoming Immune Evasion Mechanisms
A significant focus of preclinical research has been on the immunomodulatory effects of tazemetostat and its ability to counteract tumor-induced immune evasion. By inhibiting EZH2, tazemetostat can reprogram the tumor microenvironment and enhance the efficacy of T-cell-based immunotherapies.
Research has shown that EZH2 inhibition can reverse the epigenetic silencing of genes crucial for immune recognition. tandfonline.com In preclinical models of B-cell non-Hodgkin lymphomas, tazemetostat treatment has been found to restore the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of lymphoma cells. nih.gov This restoration makes the cancer cells more "visible" to the immune system, thereby facilitating their recognition and elimination by cytotoxic T lymphocytes. medpath.comnews-medical.net Furthermore, tazemetostat has been observed to restore the expression of the epigenetically silenced CD58, a molecule involved in immune cell adhesion and signaling, which is a common mechanism of immune escape in lymphoma. nih.gov
The combination of tazemetostat with T-cell-based immunotherapies has demonstrated significant synergistic effects in preclinical models. In mouse models of lymphoma, combining tazemetostat with CAR-T cell therapy resulted in 100% survival of the treated mice over a 40-day study period, whereas mice treated with CAR-T therapy alone succumbed to the disease within 11 days. medpath.comnews-medical.net The underlying mechanism for this enhanced efficacy involves not only making lymphoma cells more recognizable to T-cells but also reducing the population of immunosuppressive regulatory T-cells within the tumor microenvironment. medpath.comnews-medical.net Similar synergistic outcomes were noted when EZH2 inhibition was combined with bispecific antibody therapies, which function by linking a patient's T-cells directly to lymphoma cells. medpath.com
| Combination Strategy | Preclinical Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Tazemetostat + CAR-T Cell Therapy | Mouse models of DLBCL and Follicular Lymphoma | 100% survival with combination vs. median 11-day survival with CAR-T alone. medpath.comnews-medical.net | Increased visibility of lymphoma cells to T-cells; reduction of regulatory T-cells. medpath.comnews-medical.net |
| Tazemetostat Monotherapy | DLBCL cell lines | Restored MHC-I and MHC-II expression. nih.gov | Reversal of epigenetic silencing of immune recognition genes. nih.gov |
| Tazemetostat + Bispecific Antibodies | Lymphoma models | Improved outcomes compared to bispecific antibody therapy alone. medpath.com | Enhanced T-cell mediated killing of tumor cells. medpath.com |
Combinations with Conventional Anti-Cancer Therapies
Preclinical studies have provided a strong rationale for combining tazemetostat with the components of standard chemotherapy regimens like R-CHOP (rituximab, cyclophosphamide, doxorubicin (B1662922), vincristine, prednisone). Cell-based assays have demonstrated that tazemetostat exhibits synergistic anti-proliferative and cytotoxic effects when combined with individual agents from the CHOP regimen in preclinical models of EZH2-mutant non-Hodgkin lymphoma. researchgate.netresearchgate.net
The synergy is particularly pronounced with glucocorticoid receptor agonists such as prednisone (B1679067) and dexamethasone. researchgate.net In models of germinal center B-cell like (GCB) diffuse large B-cell lymphoma (DLBCL), the combination of tazemetostat with a glucocorticoid not only enhanced the killing of EZH2-mutant cells but also extended its anti-proliferative activity to EZH2 wild-type GCB lymphoma cells. researchgate.net This suggests an unanticipated interplay between glucocorticoid receptor-mediated gene regulation and EZH2-mediated chromatin remodeling. researchgate.net
Synergistic activity has also been specifically observed in preclinical models when tazemetostat was combined with doxorubicin and vincristine. Furthermore, studies using mafosfamide, an active analog of cyclophosphamide, confirmed a combination benefit with tazemetostat in EZH2-mutant lymphoma cell lines. researchgate.net These effects were notably absent in an EZH2 wild-type lymphoma cell line of the activated B-cell type, indicating that the synergy may be most relevant in tumors dependent on EZH2 activity. researchgate.net The combination of tazemetostat with the full CHOP regimen also showed strong benefits in EZH2-mutant xenograft models, where the combination produced durable tumor regressions that were not seen with either tazemetostat or CHOP chemotherapy alone. researchgate.net
| Chemotherapeutic Agent (R-CHOP Component) | Preclinical Model | Observed Effect with Tazemetostat |
|---|---|---|
| Prednisone / Dexamethasone (Steroids) | EZH2-mutant and wild-type GCB-NHL cell lines | Dramatic synergy in cell killing and anti-proliferative effects. researchgate.net |
| Cyclophosphamide (via Mafosfamide analog) | EZH2-mutant lymphoma cell lines | Demonstrated combination benefit. researchgate.net |
| Doxorubicin (Hydroxyldaunorubicin) | EZH2-mutant lymphoma cell lines; AT/RT models | Synergistic activity observed. researchgate.netresearchgate.net |
| Vincristine (Oncovin) | EZH2-mutant lymphoma cell lines; AT/RT models | Synergistic activity observed. researchgate.netresearchgate.net |
| Full CHOP Regimen | EZH2-mutant xenograft models | Strong combination benefit leading to durable tumor regressions. researchgate.net |
The potential of tazemetostat to act as a radiosensitizer has been investigated in preclinical settings. In cell line models of Atypical Teratoid/Rhabdoid Tumor (AT/RT) and Malignant Rhabdoid Tumor (MRT), tumors characterized by a dependency on EZH2 activity, combining tazemetostat with ionizing radiation showed significant promise.
The application of X-ray irradiation either at the same time as or following treatment with tazemetostat led to a robust anti-proliferative effect. This combination also resulted in a marked reduction in the clonogenic potential of the AT/RT cell lines tested. These findings suggest that the pharmacological inhibition of EZH2 by tazemetostat can enhance the anti-tumor effects of radiotherapy, providing a strong rationale for exploring this combination in clinical settings for specific, EZH2-dependent cancers.
| Combination Strategy | Preclinical Model | Key Research Findings |
|---|---|---|
| Tazemetostat + Ionizing Radiation (X-ray) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) cell lines | Induced robust antiproliferative activity and reduced clonogenic potential. |
Translational Research and Future Directions for Tazemetostat Hydrobromide
Development of Predictive Biomarkers for Therapeutic Response and Resistance
A critical area of translational research is the identification of biomarkers to predict which patients are most likely to respond to tazemetostat (B611178) and to understand the mechanisms of resistance when it develops. While EZH2 gain-of-function mutations and SMARCB1 loss are established biomarkers, the clinical landscape reveals a more complex picture. alexkentsis.netnih.gov
Research has identified that an intact RB1/E2F cell cycle pathway may be a general requirement for sensitivity to EZH2 inhibitors like tazemetostat. aacrjournals.org Loss-of-function mutations in the RB1 gene have been identified in tumors that developed clinical resistance to the drug. aacrjournals.org Similarly, inactivating mutations of CDKN2A and CDKN2B, which also disrupt the RB1/E2F axis, were found in a patient with primary resistance to tazemetostat. alexkentsis.net This suggests that perturbations anywhere in this pathway can uncouple the cell-cycle arrest that tazemetostat is expected to induce, rendering the therapy ineffective. alexkentsis.netaacrjournals.org
In addition to primary resistance, acquired resistance can also emerge during treatment. Targeted sequencing of resistant tumors has revealed newly acquired somatic mutations in the EZH2 gene itself, such as EZH2 Y666N, which can interfere with drug binding. aacrjournals.org
Conversely, biomarkers are also being identified for patient populations who may benefit from tazemetostat beyond those with EZH2 mutations. For instance, studies in malignant pleural mesothelioma have focused on BAP1-inactivated tumors as a predictive biomarker for response. targetedonc.com Exploratory research using circulating tumor DNA (ctDNA) is also underway to discover new candidate predictors of response in lymphomas. firstwordpharma.com
| Biomarker Category | Biomarker | Implication for Tazemetostat Therapy |
| Predictive of Response | EZH2 Gain-of-Function Mutations (e.g., Y646X) | Increased sensitivity and higher objective response rates in follicular lymphoma. mycancergenome.orgnih.gov |
| SMARCB1/INI1 Loss | Key indicator for use in epithelioid sarcoma and other rhabdoid tumors. nih.govbmbreports.org | |
| BAP1 Inactivation | Potential biomarker for response in malignant pleural mesothelioma. targetedonc.com | |
| Associated with Resistance | RB1 Loss-of-Function | Confers resistance by allowing escape from tazemetostat-induced cell-cycle arrest. alexkentsis.netaacrjournals.org |
| CDKN2A/CDKN2B Inactivation | Implicated in primary resistance through disruption of the RB1/E2F pathway. alexkentsis.net | |
| Acquired EZH2 Mutations (e.g., Y666N) | Can alter the drug binding site, leading to acquired resistance. aacrjournals.org |
Exploration of Tazemetostat Hydrobromide in Novel Disease Contexts
The role of EZH2 in gene regulation extends beyond oncology, prompting research into the potential application of tazemetostat in a range of non-cancerous conditions.
HIV Reservoirs : A significant barrier to curing HIV is the persistence of latent viral reservoirs in CD4+ T-cells. researchgate.net Research has shown that EZH2 is overexpressed in HIV-infected CD4+ T-cells that survive exposure to cytotoxic T lymphocytes (CTLs), suggesting EZH2 helps the virus evade the immune system. researchgate.netnih.gov Tazemetostat has been found to counteract the HIV Nef protein's ability to downregulate Major Histocompatibility Complex class I (MHC-I) on the surface of infected cells. researchgate.netbiorxiv.org By increasing MHC-I expression, tazemetostat enhances the ability of CTLs to recognize and eliminate HIV-infected cells, thereby reducing viral replication and reservoir formation in preclinical models. researchgate.netnih.govhiv-persistence.com This has provided a strong rationale for the clinical evaluation of tazemetostat as a potential component of HIV cure strategies. biorxiv.org
Neuropathic Pain : EZH2 has been identified as a key regulator of neuroinflammation, a major contributor to neuropathic pain. researchgate.netnih.govnih.gov In animal models of neuropathic pain, EZH2 activity is increased in glial cells within the spinal cord and peripheral nerves. nih.govmtroyal.ca This increased activity modulates the production of pro-inflammatory cytokines and chemokines. nih.gov Inhibition of EZH2 has been shown to ameliorate neuroinflammation and reduce pain hypersensitivity in these models, suggesting that targeting the EZH2 signaling pathway could be a novel therapeutic approach for managing neuropathic pain. researchgate.netnih.govmtroyal.ca
Epithelial Regeneration : The role of EZH2 in epithelial biology is complex. In the context of lung injury, EZH2 has been identified as a key regulator of fibrosis. nih.gov Inhibition of EZH2 can attenuate the fibrotic cascade and restore respiratory homeostasis in mouse models of pulmonary fibrosis, pointing to a potential therapeutic application. nih.gov Conversely, in the intestinal epithelium, EZH2 appears to be indispensable for maintaining barrier integrity under inflammatory conditions. nih.gov Loss of EZH2 in intestinal epithelial cells sensitizes mice to experimental colitis by dysregulating TNFα-mediated inflammation and apoptosis. nih.gov This highlights the context-dependent function of EZH2 and the need for careful investigation when considering its inhibition for regenerative or anti-inflammatory purposes.
Innovative Preclinical Modeling for EZH2 Inhibitor Research
To better predict clinical outcomes and explore mechanisms of action, researchers are moving beyond traditional cell lines to more sophisticated preclinical models that more accurately reflect human disease.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a valuable tool for evaluating EZH2 inhibitors. These models better retain the genetic and histological characteristics of the original human tumor. nih.gov PDX models of pediatric brain tumors, including glioblastoma (GBM), medulloblastoma, and atypical teratoid rhabdoid tumor (ATRT), have been used to test the efficacy of tazemetostat. nih.govasco.orgnih.gov In these studies, tazemetostat demonstrated the ability to prolong survival, particularly in an INI1-mutant ATRT model. asco.org These models are also crucial for studying therapy resistance; analysis of remnant PDX tumors after tazemetostat treatment has shown a predominance of EZH2-negative cells, suggesting that these cells may drive therapy resistance. nih.gov
Organoid culture systems represent a significant advancement in preclinical modeling. These three-dimensional cultures are grown from stem cells or patient tissues and can self-organize to recapitulate the architecture and function of an organ or a tumor. While specific published studies detailing the use of organoids for tazemetostat screening are emerging, these systems are increasingly applied in drug screening and mechanistic studies for epigenetic modifiers. Organoids offer a platform to study drug response in a patient-specific manner, investigate the interplay between different cell types within the tumor microenvironment, and screen for combination therapies that could enhance the efficacy of EZH2 inhibitors. medpath.comnews-medical.net
Next-Generation EZH2 and Dual EZH1/2 Inhibitors
The clinical experience with tazemetostat, including the observation of acquired resistance, has spurred the development of next-generation inhibitors. A key strategy has been the development of dual inhibitors that target both EZH2 and its close homolog, EZH1. nih.gov EZH1 can partially compensate for the loss of EZH2 activity within the Polycomb Repressive Complex 2 (PRC2), and this compensation is a potential mechanism of resistance to EZH2-selective inhibitors. nih.govnih.gov
Preclinical studies have shown that in malignant rhabdoid tumor cells, the depletion of EZH2 leads to a compensatory increase in EZH1 expression. nih.gov Dual inhibition of both EZH1 and EZH2 suppresses tumor cell growth more effectively than EZH2-selective inhibition alone. nih.gov
Several dual EZH1/2 inhibitors are now in development. Valemetostat is one such inhibitor that has shown promise in preclinical models. mdpi.comresearchgate.net Another example is HM97662, a next-generation dual inhibitor that has demonstrated more potent inhibition of H3K27 trimethylation compared to tazemetostat in preclinical models. hanmipharm.com Importantly, in tazemetostat-resistant models where EZH1 expression was upregulated, HM97662 retained strong antitumor activity, supporting the hypothesis that dual inhibition can overcome this specific resistance mechanism. hanmipharm.commedigatenews.com
| Compound Name | Target(s) | Rationale / Key Findings |
| Tazemetostat | EZH2 (selective) | First-in-class inhibitor targeting both wild-type and mutant EZH2. mycancergenome.orgnih.gov |
| Valemetostat | EZH1 / EZH2 (dual) | A dual inhibitor with potential to overcome resistance from EZH1 compensation. mdpi.comresearchgate.net |
| GSK126 | EZH2 (selective) | Highly selective EZH2 inhibitor used extensively in preclinical research. researchgate.net |
| UNC1999 | EZH1 / EZH2 (dual) | Orally bioavailable, SAM-competitive dual inhibitor showing promise in preclinical studies. mdpi.comresearchgate.net |
| HM97662 | EZH1 / EZH2 (dual) | Next-generation dual inhibitor designed to overcome tazemetostat resistance by inhibiting compensatory EZH1 upregulation. hanmipharm.commedigatenews.com |
Advanced Studies on Epigenetic Crosstalk and Signaling Network Perturbations
This compound, a selective inhibitor of the EZH2 methyltransferase, has demonstrated significant clinical activity. However, its efficacy can be influenced by the complex interplay of epigenetic modifications and cellular signaling pathways. Advanced research is continually uncovering the intricate network of interactions that govern tumor response and resistance to tazemetostat, paving the way for more effective therapeutic strategies.
One of the key areas of investigation is the crosstalk between the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit, and the SWI/SNF (also known as BAF) chromatin remodeling complex. These two complexes have opposing functions in gene regulation. In cancers with loss-of-function mutations in SWI/SNF subunits, such as SMARCB1-deficient tumors, there is a resulting dependency on EZH2 activity for survival. This functional antagonism forms the basis of tazemetostat's therapeutic effect in these malignancies. nih.gov
Furthermore, studies have revealed a critical interplay between EZH2 inhibition and the RB1/E2F signaling pathway, which is a fundamental regulator of the cell cycle. It has been shown that an intact RB1/E2F axis is a key requirement for the therapeutic response to tazemetostat. biorxiv.org Resistance to tazemetostat can emerge through acquired mutations that converge on this pathway, effectively decoupling EZH2-dependent differentiation from cell-cycle control. biorxiv.org This allows tumor cells to evade the G1 arrest that is typically induced by tazemetostat. biorxiv.org
In the context of B-cell lymphomas, research has demonstrated that EZH2 inhibition by tazemetostat can alter the dependency of cancer cells on B-cell activation signaling. Treatment with tazemetostat can lead to an increased maturation of B-cells and a greater reliance on signals from the B-cell receptor pathway for survival. This finding has prompted investigations into combination therapies, such as combining tazemetostat with inhibitors of the B-cell receptor pathway, to achieve synergistic anti-tumor effects.
Mechanisms of resistance to tazemetostat are also a major focus of research. Studies in diffuse large B-cell lymphoma (DLBCL) cell lines have shown that activation of the IGF-1R, PI3K, and MEK signaling pathways can confer resistance to EZH2 inhibitors. nih.gov This suggests that combination therapies targeting these pathways could be a viable strategy to overcome resistance. nih.gov
The table below summarizes key signaling pathways and their crosstalk with EZH2 inhibition by tazemetostat.
| Signaling Pathway | Role in Tazemetostat Response | Therapeutic Implications |
| SWI/SNF Complex | Opposing function to PRC2; loss of SWI/SNF can create dependency on EZH2. nih.gov | Tazemetostat is effective in tumors with SWI/SNF mutations (e.g., SMARCB1-deficient tumors). nih.gov |
| RB1/E2F Axis | Intact pathway is crucial for tazemetostat-induced cell cycle arrest. biorxiv.org | Mutations in this pathway can lead to resistance. biorxiv.org |
| B-cell Receptor Signaling | EZH2 inhibition can increase dependency on this pathway in B-cell lymphomas. | Combination with B-cell receptor pathway inhibitors may be synergistic. |
| IGF-1R/PI3K/MEK Pathway | Activation can confer resistance to EZH2 inhibitors. nih.gov | Combination with inhibitors of these pathways could overcome resistance. nih.gov |
Integration of High-Throughput Omics Data for Mechanistic Insights and Target Identification
The advent of high-throughput omics technologies has revolutionized the understanding of this compound's mechanisms of action and the identification of novel therapeutic targets and biomarkers. The integration of genomics, transcriptomics, and epigenomics provides a comprehensive view of the molecular changes induced by EZH2 inhibition.
Genomic studies have been instrumental in identifying patient populations most likely to benefit from tazemetostat. The presence of EZH2 activating mutations or loss-of-function mutations in genes of the SWI/SNF complex, such as SMARCB1, are key predictive biomarkers for response to tazemetostat. nih.gov Comparative genomic analyses of patient tumors before and after treatment have also been employed to identify acquired mutations that drive resistance, particularly those affecting the RB1/E2F pathway. biorxiv.org
Transcriptomic profiling, primarily through RNA sequencing (RNA-seq), has been widely used to elucidate the downstream effects of EZH2 inhibition. These studies have confirmed the derepression of PRC2 target genes following tazemetostat treatment. nih.gov For instance, in B-cell lymphomas, transcriptomic data has shown that tazemetostat treatment leads to the upregulation of genes associated with B-cell maturation. nih.gov Furthermore, RNA-seq has been used to identify gene expression signatures associated with sensitivity or resistance to tazemetostat.
The integration of epigenomic data, such as ChIP-seq for histone modifications, with transcriptomic data provides a more direct link between the enzymatic activity of EZH2 and its impact on gene expression. This multi-omics approach allows researchers to map the genome-wide changes in H3K27me3 following tazemetostat treatment and correlate these changes with the expression of nearby genes. Such an integrated analysis was used in hepatocellular carcinoma to uncover EZH2 target genes linked to cysteine metabolism.
While large-scale proteomic studies specifically investigating tazemetostat are still emerging, this technology holds great promise for understanding the downstream consequences of EZH2 inhibition on cellular signaling and protein networks. By identifying changes in protein expression and post-translational modifications, proteomics can provide crucial insights into the functional outcomes of tazemetostat treatment and reveal novel therapeutic targets.
The table below provides an overview of how different omics technologies are being applied to tazemetostat research.
| Omics Technology | Application in Tazemetostat Research | Key Findings and Insights |
| Genomics | Identification of predictive biomarkers of response and resistance mechanisms. biorxiv.org | EZH2 mutations and SWI/SNF alterations predict sensitivity. nih.gov Mutations in the RB1/E2F pathway are associated with resistance. biorxiv.org |
| Transcriptomics (RNA-seq) | Characterization of downstream gene expression changes following EZH2 inhibition. nih.gov | Derepression of PRC2 target genes and upregulation of B-cell maturation genes. nih.gov |
| Epigenomics (ChIP-seq) | Genome-wide mapping of H3K27me3 changes to directly assess EZH2 target engagement. | Correlation of H3K27me3 reduction with changes in gene expression. |
| Proteomics | Analysis of changes in protein expression and signaling networks post-treatment. | Potential to identify novel biomarkers and therapeutic targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
